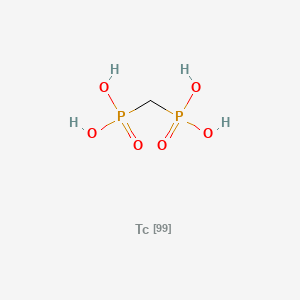
Tc-99m Mdp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Technetium-99m methylene diphosphonate is a radiopharmaceutical compound widely used in nuclear medicine for bone imaging. Technetium-99m is a metastable nuclear isomer of technetium-99, which emits gamma rays suitable for imaging. Methylene diphosphonate is a bisphosphonate that binds to hydroxyapatite in bone, making it an ideal agent for detecting bone abnormalities, such as metastases, fractures, and infections .
Méthodes De Préparation
Technetium-99m methylene diphosphonate is prepared by labeling methylene diphosphonate with technetium-99m. The process involves the reduction of pertechnetate (TcO₄⁻) using a reducing agent, typically stannous chloride (SnCl₂), in the presence of methylene diphosphonate. The reaction is carried out in a sterile, lyophilized kit that contains all necessary reagents. The mixture is then reconstituted with a saline solution to form the final radiopharmaceutical product .
Analyse Des Réactions Chimiques
Technetium-99m methylene diphosphonate undergoes several chemical reactions, primarily involving its coordination chemistry. The key reactions include:
Reduction: The reduction of pertechnetate (TcO₄⁻) to a lower oxidation state using stannous chloride.
Complexation: The formation of a complex between technetium and methylene diphosphonate.
Adsorption: The binding of the complex to hydroxyapatite in bone tissue.
Common reagents used in these reactions include stannous chloride as the reducing agent and methylene diphosphonate as the ligand. The major product formed is the technetium-99m methylene diphosphonate complex, which is used for bone imaging .
Applications De Recherche Scientifique
Technetium-99m methylene diphosphonate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tracer in studying bone metabolism and the effects of various treatments on bone health.
Biology: Helps in understanding bone physiology and the mechanisms of bone diseases.
Medicine: Widely used in diagnostic imaging to detect bone metastases, fractures, infections, and other bone-related conditions. It is also used in evaluating bone grafts and prosthetic implants.
Industry: Employed in quality control and testing of materials that interact with bone tissue .
Mécanisme D'action
The mechanism of action of technetium-99m methylene diphosphonate involves its selective uptake by bone tissue. After intravenous injection, the compound is rapidly cleared from the blood and accumulates in areas of high bone turnover. Methylene diphosphonate binds to hydroxyapatite crystals in the bone, and the technetium-99m emits gamma rays, which are detected by a gamma camera to produce images of the bone. This allows for the visualization of areas with increased osteoblastic activity, such as fractures, infections, and metastases .
Comparaison Avec Des Composés Similaires
Technetium-99m methylene diphosphonate is often compared with other technetium-99m-labeled bisphosphonates, such as technetium-99m hydroxymethylene diphosphonate. While both compounds are used for bone imaging, technetium-99m methylene diphosphonate is preferred for its higher uptake in bone and better image quality. Other similar compounds include technetium-99m pyrophosphate and technetium-99m diphosphonate, which have different binding affinities and imaging characteristics .
Technetium-99m methylene diphosphonate stands out due to its optimal imaging properties, making it a valuable tool in nuclear medicine for diagnosing and monitoring bone-related conditions.
Propriétés
Numéro CAS |
80908-09-4 |
|---|---|
Formule moléculaire |
CH6O8P2Tc-4 |
Poids moléculaire |
306.91 g/mol |
Nom IUPAC |
dioxido-oxo-(phosphonatomethyl)-λ5-phosphane;technetium-99;dihydrate |
InChI |
InChI=1S/CH6O6P2.2H2O.Tc/c2-8(3,4)1-9(5,6)7;;;/h1H2,(H2,2,3,4)(H2,5,6,7);2*1H2;/p-4/i;;;1+1 |
Clé InChI |
GEJDKFSIZBOWEL-SGNQUONSSA-J |
SMILES |
C(P(=O)(O)O)P(=O)(O)O.[Tc] |
SMILES isomérique |
C(P(=O)([O-])[O-])P(=O)([O-])[O-].O.O.[99Tc] |
SMILES canonique |
C(P(=O)([O-])[O-])P(=O)([O-])[O-].O.O.[Tc] |
Key on ui other cas no. |
80908-09-4 |
Synonymes |
Tc-99m-diphosphonate technetium diphosphonate technetium Tc 99m diphosphonate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















